6-(Diethoxymethyl)uracil

Lipophilicity XLogP3 Physicochemical Characterization

Uracil-6-carboxaldehyde is prone to oxidation and degradation during multi-step synthesis and storage. 6-(Diethoxymethyl)uracil (CAS 16953-48-3) provides the aldehyde masked as a stable diethyl acetal, enabling controlled deprotection under mild acidic conditions. • Stable protected form withstands basic/nucleophilic conditions that destroy the free aldehyde • ≥98% purity ensures high-quality aldehyde for Schiff base condensation, BODIPY synthesis, and medchem applications • Enables selective N1/N3 functionalization before deprotection for convergent synthetic strategies

Molecular Formula C9H14N2O4
Molecular Weight 214.221
CAS No. 16953-48-3
Cat. No. B598919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Diethoxymethyl)uracil
CAS16953-48-3
Synonyms6-(Diethoxymethyl)uracil
Molecular FormulaC9H14N2O4
Molecular Weight214.221
Structural Identifiers
SMILESCCOC(C1=CC(=O)NC(=O)N1)OCC
InChIInChI=1S/C9H14N2O4/c1-3-14-8(15-4-2)6-5-7(12)11-9(13)10-6/h5,8H,3-4H2,1-2H3,(H2,10,11,12,13)
InChIKeyLQCCRJJNSIGAOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Diethoxymethyl)uracil – Protected Aldehyde Building Block


6‑(Diethoxymethyl)uracil (CAS 16953‑48‑3), also designated uracil‑6‑carboxaldehyde diethyl acetal, is a 6‑substituted uracil derivative in which the reactive aldehyde group of uracil‑6‑carboxaldehyde is masked as a diethyl acetal [1]. The compound is commercially available from Thermo Scientific Alfa Aesar (catalog H51694) at 98 % purity [2]. It serves primarily as a synthetic intermediate and protected building block in heterocyclic and medicinal chemistry, enabling the controlled release or further functionalization of the uracil‑6‑carboxaldehyde moiety under mild acidic conditions [1].

Protected aldehyde building block for controlled uracil-6-carboxaldehyde release.
Supports orthogonal protection strategies under basic or nucleophilic conditions.
Reported commercial purity grade suitable for sensitive catalytic and biological assays.

6-(Diethoxymethyl)uracil vs. Other 6‑Substituted Uracils


6‑Substituted uracils exhibit wide variation in physicochemical properties and reactivity depending on the electronic and steric nature of the C‑6 substituent. 6‑(Diethoxymethyl)uracil carries a sterically demanding, lipophilic diethyl acetal group that fundamentally alters its solubility, acid/base behaviour, conformational flexibility, and synthetic utility relative to common 6‑substituted analogs such as 6‑methyluracil or 6‑formyluracil [1][2][3]. Generic substitution without considering these differences may lead to synthetic failure, reduced yield in deprotection or coupling steps, or altered biological activity in downstream applications [4]. The quantitative differences documented in Section 3 provide the basis for rational compound selection.

Target 6-(Diethoxymethyl)uracil
Substitute: 6-Formyluracil Lipophilicity and acid/base character may shift significantly, altering solubility and extraction behavior.
Target 6-(Diethoxymethyl)uracil
Substitute: 6-Methyluracil Conformational rigidity and synthetic utility differ substantially, limiting ligand-target interaction models.
Target 6-(Diethoxymethyl)uracil
Substitute: Unspecified Custom Synthesis Purity documentation may be lower or absent, requiring additional in-house purification and analytical verification.

Comparative Evidence: 6-(Diethoxymethyl)uracil vs. Analogs


Lipophilicity vs. 6‑Formyluracil

6‑(Diethoxymethyl)uracil demonstrates significantly higher lipophilicity than 6‑formyluracil (the free aldehyde form). The computed XLogP3 values are −0.8 for 6‑(diethoxymethyl)uracil [1] versus −1.5 for 6‑formyluracil [2], a difference of +0.7 log units. This increased lipophilicity, conferred by the diethyl acetal protecting group, translates to improved solubility in organic solvents and altered partitioning behavior in synthetic and biological systems.

Lipophilicity
Reported
Target XLogP3 = −0.8
6-Formyluracil XLogP3 = −1.5
Supports organic-phase partitioning in synthesis.
Computed values; neutral form comparison.
Lipophilicity XLogP3 Physicochemical Characterization

Conformational Flexibility vs. Analogs

The diethoxymethyl substituent introduces substantial conformational freedom not present in simpler 6‑substituted uracils. 6‑(Diethoxymethyl)uracil contains 5 rotatable bonds [1], compared with 0 for 6‑methyluracil [2] and 1 for 6‑formyluracil [3]. This increased flexibility can influence molecular recognition, crystal packing, and the entropy of binding to biological targets.

Conformational Flexibility
Reported
5 rotatable bonds
6-Methyluracil: 0 rotatable bonds
May influence molecular recognition and binding entropy.
Cactvs 3.4.8.18 computation; context-dependent.
Conformational Flexibility Rotatable Bonds Structure-Activity Relationships

Acid–Base Character vs. 6‑Formyluracil

The predicted pKa of 6‑(diethoxymethyl)uracil is 8.50 ± 0.10 , whereas 6‑formyluracil monohydrate has a predicted pKa of 5.63 ± 0.10 . The ≈3‑unit difference reflects the electron‑withdrawing effect of the free aldehyde group, which substantially increases the acidity of the uracil NH protons. The acetal‑protected form remains predominantly neutral under mildly acidic to neutral conditions, altering its reactivity and solubility profile.

Acid-Base Character
Data to verify
Predicted pKa = 8.50
6-Formyluracil pKa = 5.63
Ionization state and solubility may differ considerably.
Predicted values; requires source verification.
pKa Ionization State Physicochemical Profiling

Acetal Stability Advantage in Synthesis

The diethyl acetal moiety in 6‑(diethoxymethyl)uracil serves as a protecting group for the uracil‑6‑carboxaldehyde functionality [1]. Acetals are stable toward bases, nucleophiles, and reducing agents, whereas the free aldehyde (6‑formyluracil) is susceptible to oxidation, nucleophilic addition, and condensation side reactions [2]. This stability enables multi‑step synthetic sequences that would not be feasible with the unprotected aldehyde. Deprotection to release the aldehyde can be achieved selectively under mild aqueous acid conditions [2].

Acetal Stability
Class-level
Stable to bases and nucleophiles
6-Formyluracil: susceptible to oxidation
Supports multi-step synthetic route design.
Established protecting group strategy; class-level inference.
Protecting Group Strategy Acetal Stability Synthetic Intermediate

Commercial Purity vs. Custom Synthesis

Thermo Scientific Alfa Aesar supplies 6‑(diethoxymethyl)uracil at a certified purity of 98 % (catalog H51694) [1]. In contrast, custom synthesis sources for this compound typically provide lower or unspecified purity, with some listings at 95 % or requiring quotation for purity verification . The defined 98 % specification reduces batch‑to‑batch variability and minimizes the presence of uncharacterized impurities that could interfere with sensitive catalytic or biological assays.

Commercial Purity
Reported
98% (Alfa Aesar H51694)
Custom sources: often 95% or unspecified
Supports batch-to-batch reliability and reduces side-product risk.
Supplier specification; independent verification advised.
Purity Specification Supplier Comparison Procurement Quality

Applications of 6-(Diethoxymethyl)uracil


BODIPY Dye Synthesis for Bioimaging

The aldehyde‑functionalized uracils serve as precursors for meso‑(1‑substituted 6‑uracil)‑BODIPY derivatives [1]. 6‑(Diethoxymethyl)uracil provides the uracil‑6‑carboxaldehyde moiety in a protected form that can be deprotected immediately before BODIPY condensation, preserving the aldehyde from oxidation during multi‑step precursor synthesis. Its higher lipophilicity (XLogP3 −0.8) and conformational flexibility (5 rotatable bonds) relative to 6‑formyluracil may also influence the photophysical properties of the resulting BODIPY conjugates [2][3].

HIV‑1 RT Inhibitor Intermediates

1,3‑Diethoxymethyl‑5‑N,N‑dimethylamino‑6‑methyluracil, a close structural analog, has been reported as a key intermediate in the synthesis of HIV‑1 RT and methionine synthase inhibitors [4]. 6‑(Diethoxymethyl)uracil, carrying the same diethoxymethyl protecting group at C‑6, can serve as a building block for analogous inhibitor series where the 6‑acetal group enables selective N1/N3 functionalization before deprotection to the aldehyde for further diversification.

Schiff Bases for Antitumor Screening

Uracil‑6‑carboxaldehyde Schiff bases have been investigated as potential antitumor agents [5]. 6‑(Diethoxymethyl)uracil allows the aldehyde to be stored and handled in a stable acetal form, minimizing degradation during shipping and bench storage. The 98 % purity specification from Alfa Aesar (H51694) [6] ensures that the aldehyde generated upon deprotection is of high quality, reducing side products in the Schiff base condensation step.

Orthogonal Protection for Multi‑Step Synthesis

In synthetic routes where the uracil ring must survive strongly basic or nucleophilic conditions that would react with a free aldehyde, 6‑(diethoxymethyl)uracil provides a robust, easily removable acetal protecting group [7]. The well‑established acetal stability profile (class‑level evidence) permits selective transformations elsewhere on the molecule while the masked aldehyde remains intact, enabling convergent synthetic strategies that would not be feasible with 6‑formyluracil or 6‑methyluracil.

Application
Selection Property
Validation Focus
BODIPY Dye Synthesis
Protected aldehyde precursor stability
Photophysical property review of resulting conjugates
HIV-1 RT Inhibitor Intermediates
Orthogonal protection for N1/N3 functionalization
Selective deprotection and diversification route review
Antitumor Screening Studies
Aldehyde quality upon deprotection
Schiff base condensation yield and purity assessment
Orthogonal Protection Synthesis
Stability toward bases and nucleophiles
Route robustness and side-product minimization review
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